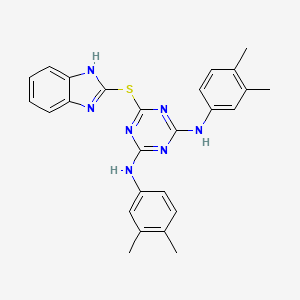
6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Description
6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-BIS(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound featuring a benzimidazole moiety linked to a triazine core
Properties
Molecular Formula |
C26H25N7S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H25N7S/c1-15-9-11-19(13-17(15)3)27-23-31-24(28-20-12-10-16(2)18(4)14-20)33-26(32-23)34-25-29-21-7-5-6-8-22(21)30-25/h5-14H,1-4H3,(H,29,30)(H2,27,28,31,32,33) |
InChI Key |
UFUVEILVQTZCHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC(=C(C=C5)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-BIS(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the triazine core. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-BIS(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms.
Scientific Research Applications
6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-BIS(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-BIS(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The triazine core may also play a role in the compound’s overall biological effects by interacting with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole structures.
Triazine derivatives: Compounds featuring the triazine core.
Uniqueness
6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-BIS(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combined benzimidazole and triazine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


